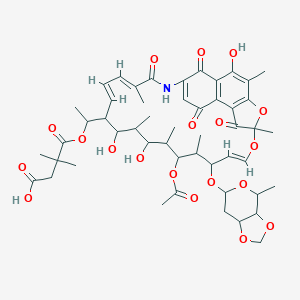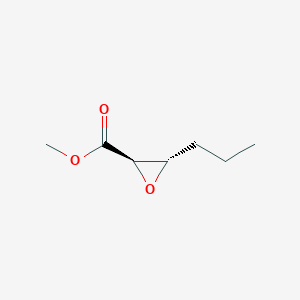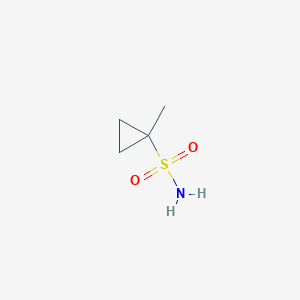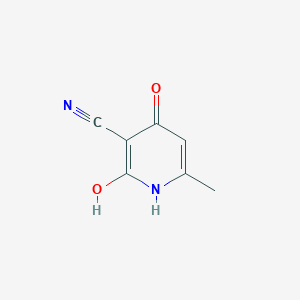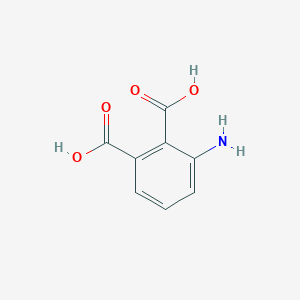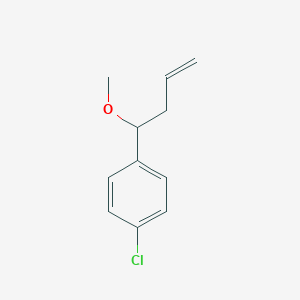![molecular formula C11H10O3 B045867 Benzo[b]furane-2-carboxylate d'éthyle CAS No. 3199-61-9](/img/structure/B45867.png)
Benzo[b]furane-2-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl Benzofuran-2-carboxylate, also known as Ethyl Benzofuran-2-carboxylate, is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl Benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Le Benzo[b]furane-2-carboxylate d'éthyle présente une activité anticancéreuse prometteuse. Des chercheurs ont identifié plusieurs dérivés ayant de puissants effets inhibiteurs de la croissance cellulaire contre diverses lignées de cellules cancéreuses, notamment la leucémie, le cancer du poumon, le cancer du côlon, le cancer du système nerveux central, le mélanome et le cancer de l'ovaire . Ces résultats suggèrent son potentiel en tant que composé principal pour le développement de thérapies ciblées.
Activité antibactérienne
Certains benzofuranes substitués, dont le this compound, présentent des propriétés antibactériennes. Bien que des études spécifiques sur ce composé soient limitées, ses caractéristiques structurelles en font un candidat intéressant pour une enquête plus approfondie dans la lutte contre les infections bactériennes .
Activité anti-virus de l'hépatite C
Un nouveau composé benzofurane macrocyclique, structurellement apparenté au this compound, a montré une activité anti-virus de l'hépatite C (VHC). Les chercheurs pensent qu'il pourrait être un médicament thérapeutique efficace pour la maladie du VHC .
Applications synthétiques
Ces dernières années, des méthodes innovantes de construction de cycles benzofuraniques ont vu le jour. Par exemple :
- Le tunnel quantique des protons facilite la construction de cycles benzofuraniques avec moins de réactions secondaires et des rendements élevés .
Sources de produits naturels
Les composés benzofuraniques sont omniprésents dans la nature. Ils se trouvent dans diverses plantes supérieures, notamment les Astéracées, les Rutacées, les Liliacées et les Cypéracées. Parmi les produits naturels notables contenant des benzofuranes, on peut citer l'amiodarone, l'angélicine, la bergaptene, la nodékénétine, la xanthotoxine et l'acide usnique .
Perspectives pharmaceutiques
Compte tenu de ses diverses activités pharmacologiques, le this compound et ses dérivés sont prometteurs en tant que médicaments potentiels. Les chercheurs continuent d'explorer leurs applications thérapeutiques, ce qui en fait des candidats précieux pour le développement de médicaments .
Mécanisme D'action
Target of Action
Benzofuran compounds, including Ethyl Benzofuran-2-carboxylate, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds . .
Mode of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells . .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities , suggesting that Ethyl Benzofuran-2-carboxylate may have similar effects.
Analyse Biochimique
Biochemical Properties
Ethyl Benzofuran-2-carboxylate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Benzofuran compounds have been shown to have significant cell growth inhibitory effects
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
ethyl 1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWQPOUWLVOHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348894 | |
| Record name | Ethyl 1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3199-61-9 | |
| Record name | Ethyl 1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of Ethyl Benzofuran-2-carboxylate in organic synthesis?
A1: Ethyl Benzofuran-2-carboxylate serves as a valuable precursor in synthesizing substituted benzofuran derivatives. For example, it reacts with hydrazine hydrate to yield the corresponding hydrazide, which can be further modified to create diverse compounds with potential biological activity []. This versatility makes it a key building block in medicinal chemistry research.
Q2: Can you describe an efficient synthetic route to obtain substituted Ethyl Benzofuran-2-carboxylates?
A2: A highly effective method involves using substituted 2-formylphenoxy ethylcarboxylates as starting materials []. Reacting these with 0.4 equivalents of P(MeNCH2CH2)3N at 70°C for 3 hours yields the desired substituted Ethyl Benzofuran-2-carboxylates in impressive yields ranging from 80-99% []. This approach offers a practical and high-yielding pathway for accessing these valuable compounds.
Q3: What biological activities have been investigated for benzofuran derivatives incorporating the Ethyl Benzofuran-2-carboxylate scaffold?
A3: Researchers have explored the potential of benzofuran derivatives containing the Ethyl Benzofuran-2-carboxylate core for various biological activities. Specifically, compounds featuring a 4-thiazolidinone moiety linked to the benzofuran scaffold have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial properties []. This highlights the potential of this chemical class for developing novel therapeutic agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



